molecular formula C9H5F3N2O2 B3160996 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine CAS No. 866474-40-0

6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine

Cat. No.: B3160996
CAS No.: 866474-40-0
M. Wt: 230.14 g/mol
InChI Key: ICMKLFRYFIAQOU-UHFFFAOYSA-N
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Description

6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine is a pyridazine derivative offered as a research chemical. The pyridazine scaffold is a nitrogen-containing heterocycle recognized as a privileged structure in medicinal chemistry, serving as a key component in numerous biologically active compounds and FDA-approved drugs . This particular molecule incorporates two features of significant interest to drug discovery: a furyl substituent and a trifluoromethyl group. The trifluoromethyl group is a common and valuable moiety in agrochemical and pharmaceutical research due to its strong electron-withdrawing nature and its ability to influence the metabolic stability, bioavailability, and biomolecular affinity of a compound . As a functionalized pyridazine, this compound serves as a versatile building block for the synthesis of more complex molecules and is a valuable reference standard for researchers exploring the properties of trifluoromethylated heterocycles in various fields, including medicinal chemistry and materials science. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMKLFRYFIAQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylhydrazine with 4-(trifluoromethyl)-3-oxobutanoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 6-(2-Furyl)-3-oxo-4-(trifluoromethyl)pyridazine.

    Reduction: Formation of 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)piperazine.

    Substitution: Formation of various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

Synthesis of 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The compound can be synthesized through the reaction of trifluoromethylated pyridazine derivatives with furyl-containing compounds, often utilizing methods such as:

  • Condensation Reactions: Combining pyridazine derivatives with furyl aldehydes or ketones.
  • Cyclization Processes: Employing cyclization techniques to form the pyridazine ring structure.

These synthetic pathways are crucial for obtaining the compound in sufficient purity and yield for further biological testing.

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacology. Some notable applications include:

Antimicrobial Activity

Pyridine and pyridazine derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the pyridine nucleus often enhance antimicrobial efficacy against a range of pathogens, including bacteria and fungi. For instance, similar compounds have demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans .

Antiviral Properties

Given the recent focus on antiviral agents due to global health crises like COVID-19, compounds with pyridine structures are being explored for their potential antiviral activities. The presence of additional functional groups in these compounds may enhance their interaction with viral proteins, leading to improved therapeutic outcomes .

Antitumor Activity

Certain studies suggest that pyridazine derivatives can exhibit antitumor properties. The incorporation of trifluoromethyl groups is believed to enhance the lipophilicity and metabolic stability of these compounds, potentially increasing their effectiveness against cancer cells .

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and antiviral applications. Its unique structural characteristics allow it to interact with various biological targets:

  • Neurotransmitter Modulation: Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders.
  • Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, which is a critical aspect of many chronic diseases.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyridazine derivatives, including this compound:

  • Study on Antimicrobial Activity: A study highlighted the synthesis of various pyridine derivatives and their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli, demonstrating MIC values significantly lower than standard antibiotics .
  • Antiviral Research: Research focused on the antiviral properties of similar compounds indicated that modifications in the structure could lead to enhanced activity against viral infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria
AntiviralPotential efficacy against viral pathogens
AntitumorIndications of cytotoxic effects on cancer cells

Mechanism of Action

The mechanism of action of 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

6-(2-Thienyl)-3-hydroxy-4-(trifluoromethyl)pyridazine

  • Molecular Formula : C₉H₅F₃N₂OS
  • Molecular Weight : 246.21 g/mol
  • Melting Point : 183°C
  • Key Difference : The 2-thienyl group (sulfur-containing heterocycle) replaces the 2-furyl group. Thienyl’s higher electronegativity and larger atomic radius compared to furyl may enhance intermolecular interactions (e.g., dipole-dipole) and alter solubility .

6-(Benzo-[b]-furan-2-yl)-3-hydroxy-4-(trifluoromethyl)pyridazine

  • Molecular Formula : C₁₃H₇F₃N₂O₂
  • Molecular Weight : 280.20 g/mol
  • Melting Point : 225°C
  • Key Difference : The benzo-furan substituent introduces extended aromaticity, increasing molecular weight and rigidity. This elevates the melting point and may improve UV absorption properties .

3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine

  • Molecular Formula : C₁₀H₆F₃N₃O
  • Molecular Weight : 241.17 g/mol
  • Melting Point : 198–200°C
  • The higher melting point suggests stronger crystal packing .

6-[4-Fluoro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone

  • Molecular Formula : C₁₂H₇F₄N₂O
  • Molecular Weight : 271.19 g/mol

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent
6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine C₉H₅F₃N₂O₂ 230.15 180 2-Furyl
6-(2-Thienyl)-3-hydroxy-4-(trifluoromethyl)pyridazine C₉H₅F₃N₂OS 246.21 183 2-Thienyl
6-(Benzo-[b]-furan-2-yl)-3-hydroxy-4-(trifluoromethyl)pyridazine C₁₃H₇F₃N₂O₂ 280.20 225 Benzo-furan
3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine C₁₀H₆F₃N₃O 241.17 198–200 2-Pyridinyl
6-[4-Fluoro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone C₁₂H₇F₄N₂O 271.19 N/A Fluorophenyl

Trends :

  • Melting Points : Increase with molecular weight and aromaticity (e.g., benzo-furan derivative: 225°C vs. furyl: 180°C) .
  • Hydrogen Bonding: The 3-hydroxy group is conserved across compounds, enabling consistent hydrogen-bond donor capacity .
  • Electron Effects : The trifluoromethyl group stabilizes the pyridazine ring via electron withdrawal, common to all analogs .

Biological Activity

6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into the compound's biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a pyridazine core substituted with a trifluoromethyl group and a hydroxyl group, alongside a furyl moiety. The trifluoromethyl group is notable for enhancing metabolic stability and bioactivity. Synthesis methods often involve multi-step reactions that allow for the introduction of these functional groups effectively.

Antitumor Properties

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in tumor cells.

  • Case Study : A derivative with a trifluoromethyl group demonstrated an IC50 value of 1.7–2.97 μM across different cancer cell lines, including HeLa and PC-3 cells . This suggests a robust antitumor potential that warrants further investigation.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Pyridine and pyridazine derivatives have been linked to antimicrobial properties against bacteria and fungi.

  • Data Table: Antimicrobial Activity of Related Compounds
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
6aC. krusei265 µM
14T. mentagrophytes76 µM
14C. neoformans607 µM

This table illustrates the varying efficacy of related compounds against specific pathogens, highlighting the potential for further development in antimicrobial therapies .

The biological activity of this compound may be attributed to its ability to interact with key cellular targets involved in proliferation and survival pathways. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane permeability and interaction with intracellular targets.

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the pyridazine structure can significantly impact biological activity. The introduction of electron-withdrawing groups like trifluoromethyl has been shown to enhance cytotoxicity while maintaining selectivity against cancerous cells over normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine
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6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine

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